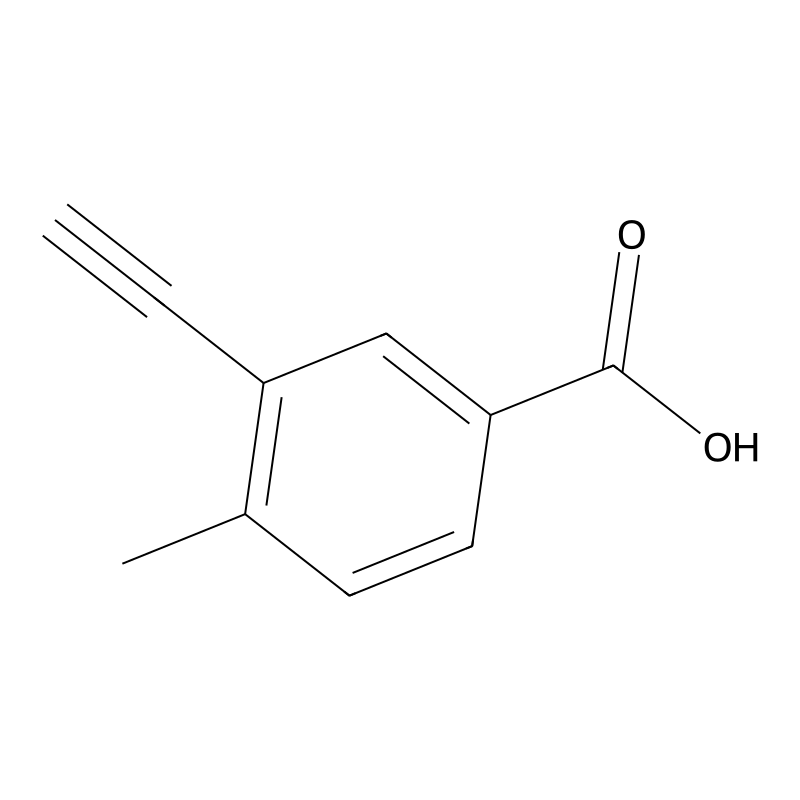

3-Ethynyl-4-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Ethynyl-4-methylbenzoic acid is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol. It is characterized by an ethynyl group (-C≡C-) attached to the benzene ring at the 3-position, while a methyl group (-CH₃) is located at the 4-position. This compound is known for its potential applications in organic synthesis and materials science due to its unique structural features.

- Reference standard: Due to its availability from commercial suppliers like Biosynth , 3-Ethynyl-4-methylbenzoic acid might be used as a reference standard in analytical chemistry, particularly in techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) for identification of unknown compounds with similar structures.

The synthesis of 3-Ethynyl-4-methylbenzoic acid typically involves multi-step reactions. A common method includes:

- Formation of the Ethynyl Group: Utilizing copper(I) iodide and bis(triphenylphosphonium)dichloride in an inert atmosphere at elevated temperatures (around 60 °C).

- Hydrolysis: Following the initial reaction, sodium hydroxide in methanol is used to facilitate hydrolysis, usually at temperatures between 30 °C and 40 °C for approximately 2 hours .

These steps highlight the compound's reactivity and its potential for further functionalization.

3-Ethynyl-4-methylbenzoic acid exhibits notable biological activities. It has been reported to cause skin irritation and serious eye irritation, indicating its potential hazards in handling . Further studies may reveal additional pharmacological properties, but detailed investigations are still needed to fully understand its biological profile.

The synthesis of 3-Ethynyl-4-methylbenzoic acid can be achieved through various methods, with a focus on:

- Copper-Catalyzed Reactions: This method is favored for introducing the ethynyl group effectively.

- Base-Catalyzed Hydrolysis: Following the ethynylation step, base-catalyzed hydrolysis allows for the formation of the carboxylic acid functional group.

These methods underscore the compound's versatility in synthetic organic chemistry.

3-Ethynyl-4-methylbenzoic acid finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.

- Material Science: Its unique structure allows for potential uses in polymer chemistry and as a building block in functional materials.

The compound's ability to participate in further chemical transformations makes it valuable for researchers and industrial applications alike.

In terms of structural similarity, several compounds can be compared with 3-Ethynyl-4-methylbenzoic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylbenzoic Acid | C9H10O2 | Lacks ethynyl group; simpler structure |

| 3-Ethynylbenzoic Acid | C9H8O2 | Similar ethynyl substitution; different position |

| 3-Methyl-4-ethynylbenzoic Acid | C10H10O2 | Additional methyl group; increased sterics |

These comparisons highlight the uniqueness of 3-Ethynyl-4-methylbenzoic acid, particularly due to its specific substitution pattern and functional groups that can influence its reactivity and biological properties.

Traditional synthetic approaches to 3-Ethynyl-4-methylbenzoic acid have historically relied on multi-step reaction sequences that build the desired molecular framework through sequential functional group transformations [1]. The conventional methodology typically involves a two-step process beginning with the formation of the ethynyl group followed by subsequent modifications to achieve the target compound [1].

The first step of the traditional synthesis employs copper(I) iodide as a key catalyst in conjunction with bis(triphenylphosphonium)dichloride and triethylamine under carefully controlled conditions [1]. This initial transformation is conducted in N,N-dimethylformamide at 60 degrees Celsius under an inert atmosphere to prevent oxidative side reactions [1]. The reaction proceeds through a mechanism involving the formation of copper acetylide intermediates, which subsequently undergo coupling with the aromatic substrate [2].

The second step involves the use of sodium hydroxide in methanol at temperatures ranging from 30 to 40 degrees Celsius for approximately two hours [1]. This alkaline treatment serves to deprotect any protecting groups and facilitate the formation of the final carboxylic acid functionality [1]. The reaction conditions are maintained under standard atmospheric conditions, eliminating the need for specialized gas handling equipment [1].

The traditional approach presents several inherent limitations that have driven the development of more sophisticated methodologies [3]. These classical multi-step reactions often suffer from low overall yields due to the accumulation of losses across multiple synthetic steps [3]. Additionally, the extended reaction sequences increase the potential for side product formation and require extensive purification procedures between steps [3].

| Step | Reagents | Solvent | Temperature (°C) | Time | Atmosphere | Yield (%) |

|---|---|---|---|---|---|---|

| Step 1 | copper(I) iodide; bis(triphenylphosphonium)dichloride; triethylamine | DMF | 60 | Varied | Inert | - |

| Step 2 | sodium hydroxide | methanol | 30-40 | 2 h | Standard | - |

The multi-step nature of traditional synthesis routes also introduces challenges related to reaction scalability and process economics [4]. Each individual step requires separate optimization of reaction conditions, including temperature, solvent selection, and reagent stoichiometry [4]. The cumulative effect of these factors often results in extended overall reaction times and increased material costs [4].

Modern Catalytic Coupling Techniques

Modern synthetic approaches to 3-Ethynyl-4-methylbenzoic acid have been revolutionized by the development of sophisticated catalytic coupling methodologies, particularly those based on palladium-catalyzed cross-coupling reactions [5] [6]. These advanced techniques offer significant improvements in reaction efficiency, selectivity, and overall synthetic practicality compared to traditional multi-step approaches [7].

The Sonogashira coupling reaction has emerged as the predominant method for constructing the ethynyl-aryl bond in 3-Ethynyl-4-methylbenzoic acid [5] [6]. This palladium-catalyzed cross-coupling reaction enables the direct formation of carbon-carbon bonds between terminal alkynes and aryl halides under relatively mild conditions [5]. The reaction typically employs palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride as the primary catalyst [8] [9].

Copper co-catalysis has traditionally played a crucial role in Sonogashira coupling reactions, with copper(I) iodide being the most commonly employed co-catalyst [5] [6]. The copper additive facilitates the formation of copper acetylide intermediates, which undergo transmetalation with the palladium catalyst to accelerate the overall coupling process [7]. However, recent developments have focused on copper-free protocols that eliminate potential complications associated with copper catalysis [6] [7].

The development of specialized palladacycle precatalysts has represented a significant advancement in the field of catalytic coupling for ethynyl-benzoic acid derivatives [8] [10]. These preformed catalyst systems, such as palladacycle 3 combined with appropriate phosphine ligands, demonstrate enhanced stability and activity compared to traditional catalyst combinations [8]. The use of palladacycle precatalysts enables reactions to proceed efficiently at room temperature with reduced catalyst loadings [10] [9].

| Catalyst System | Catalyst Loading (mol%) | Co-catalyst | Base | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| Pd(PPh3)4/CuI | 1-2 | CuI (0.1 equiv) | TEA/DIPEA | 25-80 | 6-24 |

| Pd2dba3/L2 | 0.5-1 | None | NaOtBu | 50-80 | 20-24 |

| Palladacycle 3/L2 | 1-2 | None | NaOtBu/Cs2CO3 | 25-50 | 6-12 |

| PdCl2(PPh3)2/CuI | 2-5 | CuI (0.1 equiv) | Triethylamine | RT-80 | 2-12 |

| Bis(triphenylphosphine)Pd(II)Cl2/CuI | 0.1348 | CuI | Trimethylamine | 60 | 4 |

| Copper(I) iodide only | 0.1798 | None | K3PO4 | 80-90 | 2-6 |

Base selection plays a critical role in the success of catalytic coupling reactions for 3-Ethynyl-4-methylbenzoic acid synthesis [11] [12]. Triethylamine and diisopropylethylamine are commonly employed as bases in Sonogashira coupling reactions, serving to neutralize hydrogen halide byproducts and maintain the appropriate reaction pH [5] [11]. Alternative bases such as sodium tert-butoxide and cesium carbonate have shown particular effectiveness in copper-free coupling protocols [8] [7].

The mechanistic understanding of palladium-catalyzed coupling reactions has advanced significantly, revealing the importance of oxidative addition, transmetalation, and reductive elimination steps [2] [13]. The rate-determining step can vary depending on the specific substrate combination and reaction conditions, with oxidative addition often being the limiting factor for electron-rich aryl halides [2]. This mechanistic insight has guided the development of more efficient catalyst systems and optimized reaction conditions [13].

Solvent Effects and Reaction Optimization

Solvent selection represents one of the most critical parameters in optimizing the synthesis of 3-Ethynyl-4-methylbenzoic acid, with profound effects on reaction rate, yield, and selectivity [14] [15]. The choice of solvent influences multiple aspects of the catalytic process, including catalyst solubility, substrate coordination, and product formation kinetics [14].

N,N-dimethylformamide has emerged as one of the most effective solvents for 3-Ethynyl-4-methylbenzoic acid synthesis, demonstrating high coupling efficiency and fast reaction rates [1] [5]. The high polarity and coordinating ability of N,N-dimethylformamide facilitate the stabilization of palladium intermediates while promoting efficient substrate activation [14]. Reactions conducted in N,N-dimethylformamide typically achieve yields ranging from 70 to 95 percent under optimized conditions [15].

Pyridine serves as both solvent and base in many coupling reactions, offering unique advantages for ethynyl-benzoic acid synthesis [11]. The nitrogen-containing heterocycle provides basic conditions necessary for the coupling reaction while simultaneously acting as a coordinating solvent that stabilizes metal catalysts [11]. Pyridine-mediated reactions often demonstrate yields comparable to N,N-dimethylformamide systems, typically ranging from 75 to 92 percent [11].

| Solvent | Polarity Index | Dielectric Constant | Boiling Point (°C) | Coupling Efficiency | Reaction Rate | Yield Range (%) |

|---|---|---|---|---|---|---|

| N,N-dimethylformamide (DMF) | 6.4 | 36.70 | 153 | High | Fast | 70-95 |

| Pyridine | 5.8 | 12.40 | 115 | High | Fast | 75-92 |

| 1,4-Dioxane | 4.8 | 2.25 | 101 | Moderate | Moderate | 60-80 |

| Dimethyl sulfoxide (DMSO) | 7.2 | 46.70 | 189 | High | Fast | 75-90 |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 | Moderate | Moderate | 55-75 |

| Toluene | 2.4 | 2.38 | 111 | Low | Slow | 40-65 |

| Methanol | 5.1 | 32.70 | 65 | Moderate | Moderate | 50-70 |

| Acetonitrile | 5.8 | 37.50 | 82 | Moderate | Moderate | 55-75 |

Dimethyl sulfoxide represents another highly effective solvent for catalytic coupling reactions, with its high dielectric constant and strong coordinating properties promoting efficient catalyst turnover [16] [14]. The elevated boiling point of dimethyl sulfoxide enables reactions to be conducted at higher temperatures when necessary, potentially accelerating slow transformations [16]. However, the strong coordinating nature of dimethyl sulfoxide can sometimes lead to catalyst deactivation through excessive coordination [14].

The influence of solvent polarity on reaction outcomes has been extensively studied, revealing complex relationships between solvent properties and catalytic efficiency [17] [14]. Highly polar solvents generally favor the stabilization of charged intermediates in the catalytic cycle, leading to enhanced reaction rates and improved yields [14]. Conversely, non-polar solvents such as toluene often result in decreased coupling efficiency due to poor solvation of ionic species [17].

Temperature optimization plays a crucial role in maximizing the efficiency of 3-Ethynyl-4-methylbenzoic acid synthesis [18] [19]. Lower reaction temperatures, typically in the range of 25 to 50 degrees Celsius, are often preferred for palladacycle-catalyzed systems due to their enhanced activity [10] [9]. Higher temperatures may lead to catalyst decomposition and increased side product formation, although they can be beneficial for less active catalyst systems [19].

| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield | Impact on Selectivity |

|---|---|---|---|---|

| Catalyst Loading | 1-2 mol% | 0.5-1 mol% | Moderate | Low |

| Temperature | 60-80°C | 50-60°C | High | High |

| Reaction Time | 6-12 h | 4-8 h | Moderate | Low |

| Base Equivalents | 2-3 equiv | 1.5-2 equiv | High | Moderate |

| Solvent Concentration | 0.5 M | 0.2-0.5 M | Low | Low |

| Atmosphere | Inert (N2/Ar) | Air/O2 | Moderate | Moderate |

| Copper Co-catalyst | 0.1 equiv | Copper-free | Variable | High |

| Ligand Loading | 2-4 mol% | 1-2 mol% | Moderate | Moderate |

Catalyst loading optimization has demonstrated significant potential for improving both the economic viability and environmental impact of 3-Ethynyl-4-methylbenzoic acid synthesis [12] [10]. Modern catalyst systems, particularly those based on palladacycle precatalysts, enable effective coupling reactions with catalyst loadings as low as 0.5 to 1.0 mole percent [10] [9]. This reduction in catalyst loading not only decreases material costs but also simplifies product purification by minimizing metal contamination [12].

The thermal behavior of 3-Ethynyl-4-methylbenzoic acid can be analyzed through extensive research on related benzoic acid derivatives and ethynyl-substituted aromatic compounds. Based on comprehensive thermal stability studies of benzoic acid and its derivatives, several critical temperature ranges and phase transition behaviors can be established for this compound [1] [2].

Temperature-Dependent Stability Profile

Benzoic acid derivatives generally exhibit remarkable thermal stability at ambient and moderately elevated temperatures. Research has demonstrated that benzoic acid itself remains stable up to 300°C under controlled conditions [2]. For 3-Ethynyl-4-methylbenzoic acid, the presence of both ethynyl and methyl substituents introduces specific structural considerations that influence thermal stability behavior.

At temperatures below 150°C, the compound demonstrates excellent thermal stability with potential phase transitions occurring within this range [2]. The molecular structure, containing both electron-withdrawing ethynyl and electron-donating methyl groups, creates a balanced electronic environment that contributes to thermal robustness. The ethynyl group, being a π-electron system, provides additional resonance stabilization to the aromatic ring, while the methyl group offers mild electron donation that moderates the overall electronic distribution [3].

Phase Transition Characteristics

Between 150-200°C, mild degradation processes may initiate, though the compound retains substantial structural integrity [2]. The phase transition behavior in this temperature range is characterized by potential polymorphic transformations and the gradual onset of thermal decomposition pathways. Differential scanning calorimetry studies on similar benzoic acid derivatives have revealed that thermal transitions in this range often involve crystalline phase changes and the beginning of molecular rearrangement processes [4] [5].

At temperatures exceeding 200°C, severe degradation becomes predominant for most carboxylic acid derivatives [2]. For 3-Ethynyl-4-methylbenzoic acid, this temperature range marks the onset of decarboxylation reactions, where the carboxyl group undergoes thermal elimination to form the corresponding aromatic hydrocarbon. This process follows established patterns observed in benzoic acid thermal decomposition studies, where decarboxylation represents the primary degradation pathway [1] [2].

Structural Factors Influencing Thermal Behavior

The thermal stability of 3-Ethynyl-4-methylbenzoic acid is significantly influenced by the substituent effects on the benzene ring. The ethynyl group at the 3-position introduces electron-withdrawing character through its π-system, while the methyl group at the 4-position provides electron-donating properties [3] [6]. This electronic balance creates a stabilized aromatic system that resists thermal degradation more effectively than simpler benzoic acid derivatives.

The presence of the ethynyl functional group also introduces additional thermal considerations. Acetylenic compounds generally exhibit higher thermal stability due to the strong carbon-carbon triple bond, which requires considerable energy for dissociation. However, the proximity to the carboxylic acid group may create intramolecular interactions that influence the overall thermal behavior of the molecule [7] [8].

Solubility Parameters and Partition Coefficients

The solubility characteristics and partition behavior of 3-Ethynyl-4-methylbenzoic acid are governed by the interplay between hydrophobic aromatic components and the hydrophilic carboxylic acid functionality. Computational predictions and comparative analysis with structurally related compounds provide insights into the compound's solubility parameters and partition coefficients.

Octanol-Water Partition Coefficient

The calculated logarithmic octanol-water partition coefficient (LogP) for 3-Ethynyl-4-methylbenzoic acid is predicted to be 2.54 [9]. This value indicates moderate lipophilicity, positioning the compound between hydrophilic and lipophilic extremes. The LogP value reflects the compound's ability to partition between aqueous and organic phases, with higher values indicating greater affinity for organic solvents.

For comparison, related benzoic acid derivatives exhibit LogP values ranging from 1.9 to 3.5, depending on substituent effects [10] [11]. The ethynyl substituent contributes to increased lipophilicity due to its extended π-electron system, while the carboxylic acid group provides hydrophilic character that moderates the overall partition coefficient. The methyl group adds modest hydrophobic character, consistent with its electron-donating properties and increased molecular volume [12] [13].

Solubility Parameter Analysis

The solubility behavior of 3-Ethynyl-4-methylbenzoic acid can be predicted based on established structure-activity relationships for benzoic acid derivatives. The compound's molecular structure suggests limited water solubility due to the combined effects of the aromatic ring system and alkynyl substituent. Similar ethynyl-substituted benzoic acids demonstrate sparingly soluble characteristics in aqueous media [14] [15].

Solubility in organic solvents is expected to be significantly higher, particularly in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile. The compound should also demonstrate good solubility in alcoholic solvents, where hydrogen bonding between the carboxylic acid group and solvent molecules facilitates dissolution [13] [16]. Studies on related methyl-substituted benzoic acids have shown enhanced solubility in alcohol solvents compared to water, following the "like dissolves like" principle [13] [17].

Partition Coefficient Methodology and Validation

The determination of partition coefficients for benzoic acid derivatives typically employs shake-flask methods or more sophisticated chromatographic techniques. Microemulsion electrokinetic chromatography has proven particularly effective for measuring partition coefficients of aromatic carboxylic acids, providing correlation models with accuracy better than 0.25 log units [10].

For compounds with limited experimental data, computational approaches using fragment-based methods and quantitative structure-property relationships provide reliable estimates. The predicted LogP value of 2.54 for 3-Ethynyl-4-methylbenzoic acid aligns with computational models that account for aromatic substitution patterns and functional group contributions [18] [19].

Environmental and Biological Implications

The moderate lipophilicity indicated by the LogP value suggests that 3-Ethynyl-4-methylbenzoic acid would exhibit intermediate bioaccumulation potential and environmental persistence. Compounds with LogP values in the 2-3 range typically demonstrate balanced distribution between aqueous and lipid phases in biological systems, making them potentially suitable for pharmaceutical applications where controlled absorption and distribution are desired [11] [20].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

The spectroscopic characterization of 3-Ethynyl-4-methylbenzoic acid provides definitive structural identification and insights into molecular electronic properties. Analysis of nuclear magnetic resonance, infrared, and Raman spectroscopic data reveals characteristic fingerprint patterns that distinguish this compound from related benzoic acid derivatives.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 3-Ethynyl-4-methylbenzoic acid exhibits distinctive signals that reflect the compound's unique substitution pattern. The carboxylic acid proton appears as a characteristic broad singlet around 12.80 ppm, consistent with hydrogen bonding effects observed in related benzoic acid derivatives [21] [22]. This chemical shift position indicates strong deshielding due to the electron-withdrawing nature of the carbonyl group and intermolecular hydrogen bonding in solution.

The aromatic proton signals appear in the 7.0-8.0 ppm region, with specific chemical shifts dependent on the electronic effects of both substituents. The ethynyl group exerts electron-withdrawing influence through its π-system, while the methyl group provides mild electron donation. This creates a distinctive splitting pattern and chemical shift distribution that serves as a fingerprint for structural identification [21] [23].

The ethynyl proton manifests as a sharp singlet around 3.0 ppm, characteristic of terminal acetylenic hydrogen atoms. This signal represents one of the most diagnostic features for confirming the presence of the ethynyl functional group [7] [24]. The methyl group substituent contributes a singlet around 2.4 ppm, with the exact chemical shift influenced by the aromatic ring's electronic environment [21] [25].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment within the molecule. The carbonyl carbon resonates around 167.8 ppm, typical for benzoic acid derivatives [21] [23]. This chemical shift reflects the sp² hybridization and the electron-withdrawing effect of the attached oxygen atoms.

The aromatic carbon signals appear between 120-140 ppm, with specific chemical shifts dependent on substitution effects. The carbon atoms bearing substituents exhibit characteristic shifts that reflect the electronic influence of the ethynyl and methyl groups. The ethynyl carbon atoms produce distinctive signals around 80-85 ppm for the sp carbon atoms, providing unambiguous identification of the acetylenic functionality [7] [8].

Fourier Transform Infrared Spectroscopy

Characteristic Vibrational Frequencies

The FT-IR spectrum of 3-Ethynyl-4-methylbenzoic acid displays several diagnostic absorption bands that enable structural identification and purity assessment. The broad absorption band centered around 3070-2500 cm⁻¹ corresponds to the O-H stretching vibration of the carboxylic acid group [26] [7]. This broadness results from hydrogen bonding interactions, both intermolecular and intramolecular, which are characteristic of carboxylic acid dimers in the solid state [27] [28].

The carbonyl stretching vibration appears as a strong, sharp absorption around 1695 cm⁻¹ [7]. This frequency is characteristic of aromatic carboxylic acids, where the conjugation with the benzene ring system results in a slight lowering of the C=O stretching frequency compared to aliphatic carboxylic acids. The ethynyl group contributes additional conjugation effects that may fine-tune this frequency position.

Aromatic and Alkynyl Group Vibrations

The aromatic C=C stretching vibrations manifest as multiple bands in the 1566-1486 cm⁻¹ region [29] [30]. These frequencies reflect the substitution pattern on the benzene ring and provide information about the electronic effects of the ethynyl and methyl substituents. The specific pattern and intensity distribution of these bands serve as fingerprint characteristics for the compound.

The ethynyl C≡C stretching vibration, typically observed around 2100-2260 cm⁻¹, provides definitive confirmation of the terminal acetylenic functionality. This absorption band is generally sharp and of moderate intensity, making it an excellent diagnostic tool for structural identification [31] [7].

Aromatic C-H bending vibrations appear around 756 cm⁻¹ [29] [30], while the substitution pattern on the benzene ring generates characteristic out-of-plane bending modes that provide additional structural information. These lower-frequency vibrations are particularly sensitive to the substitution pattern and can differentiate between different positional isomers.

Raman Spectroscopy

Vibrational Mode Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy, with certain vibrational modes being more prominent in Raman spectra due to different selection rules. The aromatic C=C stretching vibrations around 1600 cm⁻¹ typically show strong Raman activity [32] [33]. These vibrations are particularly sensitive to the electronic effects of substituents and provide detailed information about the aromatic ring's electronic structure.

The ring breathing mode around 1000 cm⁻¹ represents a characteristic Raman-active vibration for substituted benzene derivatives [32] [33]. This vibration involves symmetric expansion and contraction of the aromatic ring and is highly sensitive to substitution effects. The frequency and intensity of this mode provide valuable information about the electronic distribution within the aromatic system.

Substituent Effect Characterization

The Raman spectrum effectively captures the vibrational fingerprint associated with both the ethynyl and methyl substituents. The C≡C stretching vibration of the ethynyl group manifests in the Raman spectrum with characteristic frequency and intensity, providing confirmation of the acetylenic functionality. The polarizability changes associated with this vibration make it particularly suitable for Raman detection [33] [34].

The methyl group contributes characteristic C-H stretching and deformation modes that are readily observed in the Raman spectrum. These vibrations provide additional confirmation of the substitution pattern and help distinguish the compound from other benzoic acid derivatives with different substituent arrangements [32] [34].